molecular formula C18H19Cl2NO B11510824 2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11510824
M. Wt: 336.3 g/mol
InChI Key: QQQCWJDXSRHEKL-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two ethyl groups on the dihydrobenzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the reaction of 3,4-dichloroaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate carbamate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions generally require heating to reflux temperatures and can be carried out in solvents like toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine
  • 2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzothiazine
  • 2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzimidazole

Uniqueness

2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C18H19Cl2NO

Molecular Weight

336.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C18H19Cl2NO/c1-3-18(4-2)13-7-5-6-8-16(13)21-17(22-18)12-9-10-14(19)15(20)11-12/h5-11,17,21H,3-4H2,1-2H3

InChI Key

QQQCWJDXSRHEKL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C=C3)Cl)Cl)CC

Origin of Product

United States

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